methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Stability
The chemical compound under investigation exhibits interesting tautomerism properties, particularly in its stability in different environments. It exists as a zwitterion, with a proton localized on the nitrogen atom of the piperidine ring and a negative charge delocalized over the pyrazololate fragment. This compound is stable in crystal form but demonstrates instability in solution, leading to a complex mixture of transformation products upon attempts at purification, recrystallization, or synthesis via condensation reactions (Gubaidullin et al., 2014). Such findings are crucial for understanding the chemical behavior and potential applications of this compound, especially in designing stable forms for scientific research applications.
Synthesis of Novel Heterocyclic Compounds
The chemical serves as a precursor in the synthesis of various heterocyclic compounds. For instance, research has shown its utility in generating substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting a method for developing novel fused heterobicycles, which could be significant in medicinal chemistry and material science (Karthikeyan, Vijayakumar, & Sarveswari, 2014). These applications point towards its potential in drug development and the synthesis of materials with unique properties.
Photophysical and Device Applications
Derivatives of this compound exhibit unique structural and optical characteristics, making them suitable for exploring photophysical properties and device applications. For example, the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives have been reported, with investigations into their thermal, structural, optical, and diode characteristics, indicating potential use in photosensors and electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020). Such research underscores the compound's role in the development of new materials for electronic and optoelectronic applications.
Anticancer Activity
Compounds synthesized from methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate have shown potential anticancer activity. Novel chromenylpyrazolecarboxylates, derived from this compound, were evaluated for their anticancer efficacy against various human cancer cell lines, highlighting the compound's significance in the synthesis of new anticancer agents (Kumar et al., 2013). This application is particularly relevant to pharmaceutical research and the ongoing search for more effective cancer treatments.
Mechanism of Action
The mode of action would depend on the specific target the compound interacts with. It could, for example, inhibit an enzyme’s activity, bind to a receptor and modulate its signaling, or intercalate into DNA and affect gene expression .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the type of cells it affects .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 1-(3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-3-11-25-14-18(21(28)26-12-9-16(10-13-26)23(30)31-2)20-19(15-25)22(29)27(24-20)17-7-5-4-6-8-17/h4-8,14-16H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVBXUQXCRUCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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